

Application Notes and Protocols: Phenoxazine-Based Dyes in Live-Cell Imaging

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Compound of Interest

Compound Name: *2-Chloro-10-methyl-3,4-diazaphenoxazine*

Cat. No.: *B1305638*

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A Note on the Originally Requested Compound: Initial searches for "**2-Chloro-10-methyl-3,4-diazaphenoxazine**" did not yield any specific applications, protocols, or data related to its use in live-cell imaging. This suggests that it is either not a compound used for this purpose or is not referred to by this name in the available literature. Therefore, these application notes will focus on a well-characterized and widely used phenoxazine-based dye, Nile Red, and its derivatives, which are extensively documented for live-cell imaging applications.

Introduction to Phenoxazine Dyes for Live-Cell Imaging

Phenoxazine-based dyes are a class of heterocyclic compounds that form the core structure of many fluorescent probes. Their utility in live-cell imaging stems from several key properties, including their cell permeability, fluorogenic nature, and sensitivity to the local environment. Many probes in this class are "wash-free," meaning they only become fluorescent upon binding to their target, thus reducing background noise and simplifying staining procedures.[1][2]

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a prominent member of this family, known for its intense fluorescence in hydrophobic environments, making it an excellent stain for intracellular lipid droplets.[3][4] Its derivatives have been developed to target other organelles, expanding the utility of the phenoxazine scaffold in multicolor live-cell imaging.[5][6]

Core Applications

- **Lipid Droplet Dynamics:** Real-time visualization of lipid droplet formation, trafficking, and degradation in response to metabolic changes.[1][7]
- **Organelle-Specific Imaging:** Staining of various organelles, including mitochondria, lysosomes, the endoplasmic reticulum, and the Golgi apparatus, using targeted phenoxazine derivatives.[1][5]
- **Drug Development:** Assessing the impact of therapeutic compounds on lipid metabolism and storage.
- **Environmental Sensing:** Utilizing the solvatochromic properties of dyes like Nile Red to report on the polarity of subcellular environments.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Nile Red and its derivatives in live-cell imaging.

Property	Value	Source(s)
Molecular Weight	318.38 g/mol	
Formula	C ₂₀ H ₁₈ N ₂ O ₂	
CAS Number	7385-67-3	
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at -20°C	
Excitation Maximum (in Methanol)	552 nm	
Emission Maximum (in Methanol)	636 nm	
Excitation for Lipid Droplets (Yellow-Gold)	450-500 nm	[3] [4]
Emission for Lipid Droplets (Yellow-Gold)	>528 nm	[3] [4]
Excitation for Lipid Droplets (Red)	515-560 nm	[3] [4]
Emission for Lipid Droplets (Red)	>590 nm	[3] [4]
Lower Detection Limit	25-100 ng for various lipids	[9]

Table 1: Physicochemical and Spectroscopic Properties of Nile Red.

Parameter	Recommended Range/Value	Source(s)
Stock Solution Concentration	1 mM in anhydrous DMSO	[3]
Working Solution Concentration	100-1000 nM in buffer (e.g., HHBS or PBS)	[3][10][11]
Incubation Time (Live Cells)	5-30 minutes at room temperature or 37°C	[3][10][11][12]
Incubation Time (Fixed Cells)	15-30 minutes at room temperature	[10]

Table 2: Recommended Staining Conditions for Nile Red.

Experimental Protocols

Protocol 1: Live-Cell Staining of Intracellular Lipid Droplets with Nile Red

This protocol details the procedure for staining lipid droplets in living cells for fluorescence microscopy.

- Cell Culture:
 - Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish or multi-well plate).
 - Culture cells to 50-70% confluency under standard conditions (37°C, 5% CO₂).[\[10\]](#)
 - For studies on lipid droplet formation, cells can be treated with an inducer such as oleic acid.[\[10\]](#)
- Reagent Preparation:
 - 1 mM Nile Red Stock Solution: Dissolve the appropriate amount of Nile Red powder in anhydrous DMSO. Vortex thoroughly. Aliquot and store at ≤ -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[3\]](#)

- Nile Red Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or PBS, pH 7. Mix well by vortexing.[3]
- Staining Procedure:
 - For Adherent Cells:
 - Remove the culture medium from the cells.
 - Rinse the cells briefly with HHBS or PBS.[10]
 - Add the Nile Red working solution to the cells.[3]
 - For Suspension Cells:
 - Centrifuge the cell suspension to obtain a pellet of $1-5 \times 10^5$ cells.
 - Resuspend the cells in 500 μ L of the Nile Red working solution.[3]
 - Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.[3][11]
- Imaging:
 - For Adherent Cells: After incubation, rinse the cells with HHBS or PBS to remove excess stain.[10] Add fresh buffer for imaging.
 - For Suspension Cells: Centrifuge the cells to remove the staining solution, then resuspend in fresh buffer for imaging.[11]
 - Acquire images on a fluorescence microscope or live-cell imaging system. For selective imaging of lipid droplets, use an excitation wavelength between 450-500 nm and an emission wavelength greater than 528 nm.[3][4]

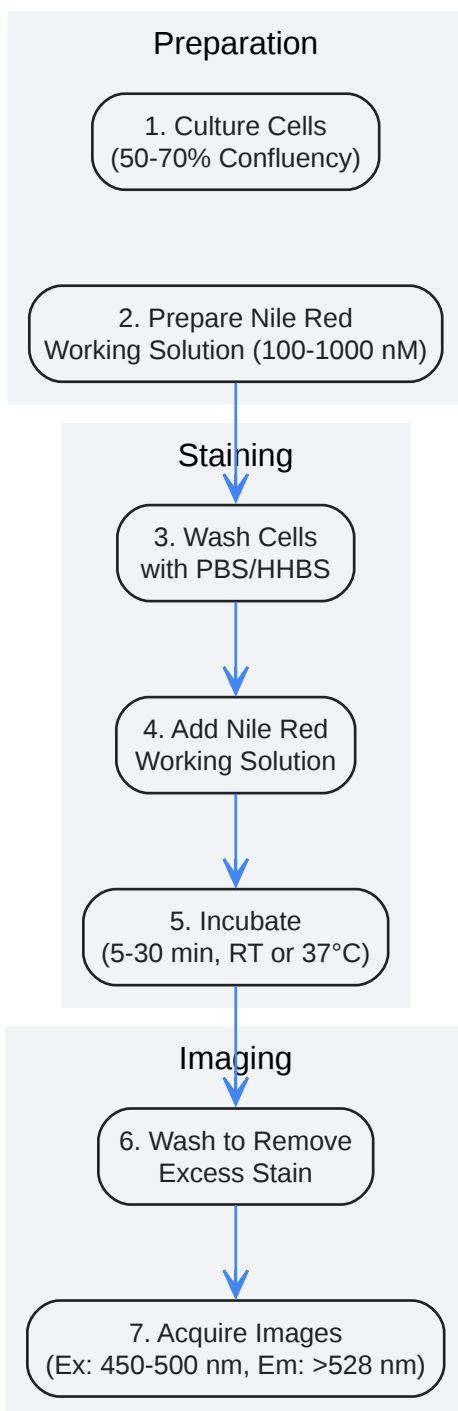
Protocol 2: Staining of Fixed Cells with Nile Red

This protocol is for staining lipid droplets in cells that have been chemically fixed.

- Cell Culture and Fixation:
 - Culture cells as described in Protocol 1, Step 1.
 - Wash cells with PBS.
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[\[13\]](#)
 - Wash the fixed cells three times with PBS for 5 minutes each.[\[13\]](#)
- Staining:
 - Prepare the Nile Red working solution as described in Protocol 1, Step 2.
 - Incubate the fixed cells with the working solution for 15-30 minutes at room temperature.[\[10\]](#)
 - Wash the cells three times with PBS for 5 minutes each to remove excess stain.[\[10\]](#)
- Optional Counterstaining:
 - Nuclei can be counterstained with a dye such as Hoechst 33342 (1-5 $\mu\text{g/mL}$) for 10 minutes.[\[10\]](#)
 - Wash once with PBS for 5 minutes.[\[10\]](#)
- Imaging:
 - Mount the coverslip or image the plate in PBS.
 - Acquire images using appropriate filter sets for Nile Red and any counterstains.

Visualizations

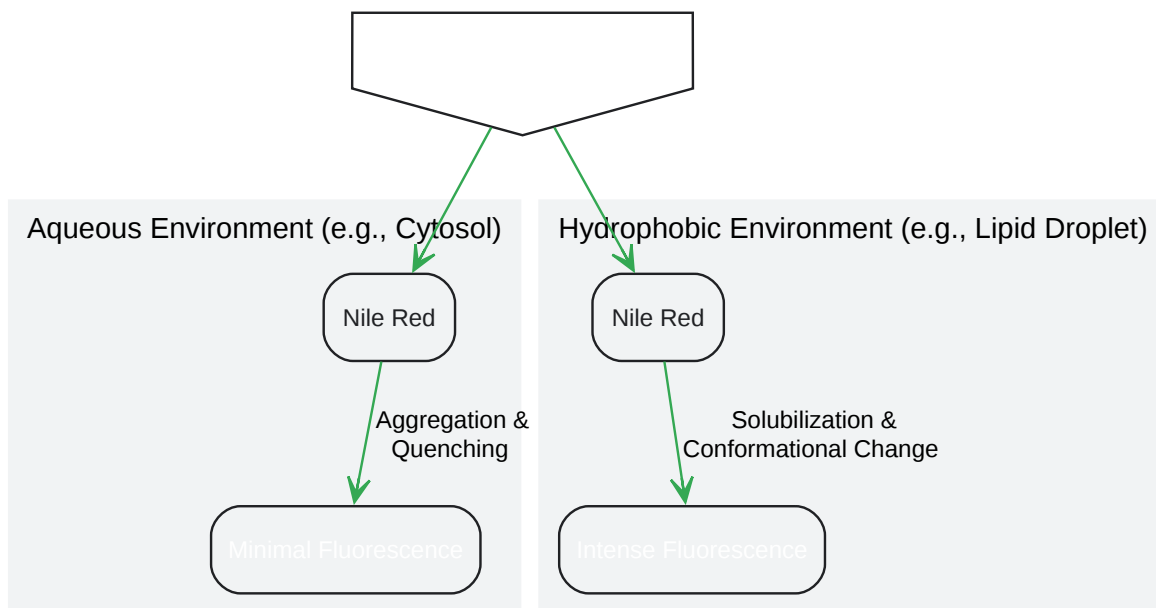
Experimental Workflow for Live-Cell Lipid Droplet Imaging



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Caption: Workflow for staining lipid droplets in live cells with Nile Red.

Fluorogenic Mechanism of Nile Red



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Caption: Fluorogenic activation of Nile Red in different cellular environments.

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References

- 1. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Nile red derivatives for dual-channel organelle imaging and LPS detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. Use of nile red for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nile Red derivatives enable improved ratiometric imaging for nerve-specific contrast - PMC [pmc.ncbi.nlm.nih.gov]
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